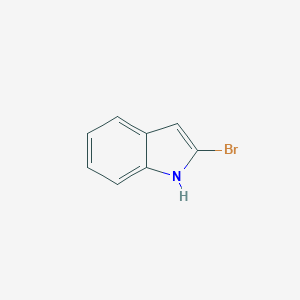

2-bromo-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRQXVPYQGBZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473105 | |

| Record name | 2-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139409-34-0 | |

| Record name | 2-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-bromo-1H-indole: Synthesis, Characterization, and Application

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, 2-bromo-1H-indole stands out as a versatile and highly valuable building block. Its strategic placement of a bromine atom at the 2-position unlocks a wealth of synthetic possibilities, making it a crucial intermediate in the journey toward novel therapeutics and complex organic molecules. This guide provides an in-depth exploration of this compound, from its fundamental properties and characterization to detailed synthetic protocols and key applications in modern organic synthesis.

Core Characteristics of this compound

At its core, this compound is a white to light yellow crystalline powder. A solid understanding of its physicochemical properties is paramount for its effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 139409-34-0 | [1] |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| Appearance | White to light yellow crystal or crystalline powder | |

| Melting Point | Approximately 120-124 °C | |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide; low solubility in water. |

Spectroscopic Characterization: The Fingerprint of a Molecule

Accurate characterization is the bedrock of chemical synthesis. Spectroscopic techniques provide an unambiguous "fingerprint" of this compound, ensuring its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide a detailed map of its atomic connectivity.

Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Specific peak data not explicitly available in search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| Specific peak data not explicitly available in search results |

Note: While specific, fully assigned spectra for this compound were not available in the initial search, the provided tables for related bromoindole derivatives in DMSO-d₆ can offer valuable comparative insights. Researchers should acquire and interpret their own spectra for definitive characterization.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will exhibit characteristic peaks corresponding to N-H and C-H stretching, as well as aromatic C=C bending vibrations. When preparing a sample for IR analysis using the KBr pellet method, it is crucial to use a sample-to-KBr ratio of approximately 1:100 to 1:200 by weight to obtain a high-quality spectrum.[2][3][4] The presence of moisture can lead to a broad peak around 3450 cm⁻¹, which may obscure the N-H stretch.[2][5]

Table 4: Expected Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3400 | N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C bending |

| < 700 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).

Synthesis of this compound: A Practical Protocol

The direct and selective bromination of indole at the 2-position can be challenging due to the high reactivity of the indole ring, which often leads to polysubstitution or reaction at the more nucleophilic 3-position. A reliable method for the synthesis of this compound involves the use of a milder brominating agent, such as pyridinium tribromide.

Experimental Protocol: Synthesis of this compound from Indole

This protocol outlines a robust procedure for the synthesis of this compound.

Diagram 1: Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound.

Materials:

-

Indole

-

Pyridinium tribromide

-

Pyridine (anhydrous)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1.0 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridinium tribromide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to decompose any unreacted bromine.

-

Extract the mixture with ethyl acetate (3 x volume of pyridine).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

Pyridinium tribromide: This reagent is a milder and more selective brominating agent compared to elemental bromine, which helps to minimize the formation of polybrominated byproducts.

-

Pyridine as solvent: Pyridine acts as both a solvent and a base to neutralize the HBr formed during the reaction, which can otherwise lead to side reactions.

-

Inert atmosphere: While not strictly necessary for all brominations, an inert atmosphere helps to prevent oxidation of the indole starting material.

-

Aqueous sodium thiosulfate quench: This is a crucial step to safely neutralize any excess bromine, which is a hazardous and reactive substance.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse aryl, heteroaryl, and amino functionalities at the 2-position of the indole core, providing a powerful platform for the synthesis of compound libraries for drug discovery.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, and it is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][6]

Diagram 2: Suzuki-Miyaura Coupling of this compound

Caption: General scheme for the Suzuki-Miyaura coupling.

Illustrative Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield 2-(4-methoxyphenyl)-1H-indole.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7] This reaction is exceptionally valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.

Diagram 3: Buchwald-Hartwig Amination of this compound

Caption: General scheme for the Buchwald-Hartwig amination.

Illustrative Protocol: Buchwald-Hartwig Amination with Piperidine

-

In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.05 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv).

-

Add this compound (1.0 equiv) and anhydrous toluene.

-

Add piperidine (1.2 equiv) to the mixture.

-

Seal the vessel and heat the reaction to 80-110 °C, monitoring by TLC or LC-MS.

-

After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography to obtain 2-(piperidin-1-yl)-1H-indole.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may be irritating to the skin, eyes, and respiratory tract. Operations should be carried out in a well-ventilated fume hood. Avoid contact with strong oxidizing agents and strong bases.

Conclusion

This compound is a pivotal intermediate in organic synthesis, offering a gateway to a vast array of functionalized indole derivatives. Its well-defined physicochemical and spectroscopic properties, coupled with robust synthetic protocols and versatile reactivity in cross-coupling reactions, make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its characterization, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively harness the potential of this valuable building block in the pursuit of new medicines and materials.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.com [shimadzu.com]

- 4. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]

- 5. azom.com [azom.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

electrophilic substitution of 2-bromo-1H-indole

An In-Depth Technical Guide to the Electrophilic Substitution of 2-Bromo-1H-Indole

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, this compound serves as a uniquely versatile synthetic intermediate. The presence of the bromine atom at the C2 position not only modulates the electronic properties of the ring but also provides a crucial handle for subsequent cross-coupling reactions, unlocking a diverse chemical space.[3] This technical guide provides an in-depth exploration of the electrophilic substitution reactions of this compound. We will dissect the underlying principles governing its reactivity and regioselectivity, present detailed experimental protocols for key transformations, and discuss the synthetic utility of the resulting products for researchers, scientists, and drug development professionals.

Core Principles: Reactivity and Regioselectivity

The indole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack.[1][4] The delocalization of the nitrogen lone-pair electrons into the bicyclic system significantly increases the electron density, particularly within the pyrrole ring. Consequently, electrophilic aromatic substitution (EAS) on the indole nucleus is orders of magnitude faster than on benzene.

For an unsubstituted indole, electrophilic attack overwhelmingly occurs at the C3 position.[5][6] The rationale for this pronounced regioselectivity lies in the stability of the resulting cationic intermediate, often referred to as a Wheland intermediate or sigma complex. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom and the benzene ring without disrupting the aromaticity of the latter.[7]

In this compound, the fundamental reactivity pattern remains. The bromine atom at C2 is an ortho-, para-directing deactivator due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. However, the powerful directing influence of the indole nitrogen dominates, ensuring that electrophilic substitution continues to favor the C3 position. Attack at C3 is electronically favored as it leads to a more stable cationic intermediate where the aromaticity of the fused benzene ring is preserved.[7]

Caption: Regioselectivity of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions and Protocols

The C3 position of this compound can be functionalized through a variety of classic electrophilic substitution reactions. The resulting 2-bromo-3-substituted indoles are powerful building blocks, where the C3 substituent defines a vector for biological activity and the C2 bromine serves as a latent site for further complexity-building transformations like Suzuki, Stille, or Buchwald-Hartwig couplings.[3]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[8][9] It utilizes a "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11] This electrophile is well-suited for reacting with the activated indole nucleus.

Causality Behind Experimental Choices:

-

Reagents: DMF serves as the source of the formyl group, while POCl₃ activates it to form the electrophilic Vilsmeier reagent.[11]

-

Temperature Control: The initial formation of the Vilsmeier reagent and the subsequent electrophilic attack are performed at 0 °C to control the exothermic nature of the reaction and prevent potential side reactions or degradation of the indole substrate.

-

Workup: The reaction is quenched with an aqueous solution of a mild base like sodium acetate (NaOAc) to hydrolyze the intermediate iminium salt to the final aldehyde product and neutralize the acidic reaction medium.[12]

Experimental Protocol: Synthesis of this compound-3-carbaldehyde

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.1 M), cool the mixture to 0 °C in an ice-water bath under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.2-1.5 eq) dropwise to the stirred solution, ensuring the temperature remains below 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a cold aqueous solution of sodium acetate (NaOAc, ~5 eq).[12]

-

Workup: Stir the mixture for 30 minutes, then dilute with water and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography or recrystallization to afford the pure this compound-3-carbaldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation of this compound.

Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, this reaction attaches an acyl group to an aromatic ring.[13] For indoles, the Friedel-Crafts acylation is a direct method to synthesize 3-acylindoles, which are key precursors for many biologically active molecules. The reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst, such as AlCl₃.[14][15]

Causality Behind Experimental Choices:

-

Catalyst: A Lewis acid (e.g., AlCl₃, FeCl₃) is required to coordinate to the acylating agent, generating a highly electrophilic acylium ion.[16] A stoichiometric amount is often necessary because the product ketone can form a stable complex with the Lewis acid.[13]

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is used to prevent reaction with the Lewis acid catalyst.

-

Regioselectivity: While C3 acylation is dominant, N-acylation can be a competing side reaction. The choice of catalyst and reaction conditions can influence the ratio of C- vs. N-acylation. Using a milder catalyst or a nucleophilic catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can favor C3-acylation.[17]

Experimental Protocol: Synthesis of 1-(2-Bromo-1H-indol-3-yl)ethan-1-one

-

Preparation: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise under an inert atmosphere.

-

Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Quenching: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl to decompose the aluminum complexes.

-

Workup: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-acetyl-2-bromoindole.

| Acylating Agent | Catalyst | Conditions | Yield (%) | Reference |

| Benzoyl chloride | DBN | CH₃CN, rt, 24h | 88 (for 1,2-dimethylindole) | [17] |

| Dichloroacetyl chloride | DBN | CH₃CN, rt, 24h | 79 (for N-methylpyrrole) | [17] |

| Acetic Anhydride | AlCl₃ | DCM, 0°C to rt | Varies | [14] |

Table 1: Representative conditions for Friedel-Crafts acylation on indole derivatives.

Mannich Reaction

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an acidic proton located alpha to a carbonyl group, or in this case, onto the electron-rich C3 position of an indole.[18] The reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine, and the active hydrogen compound (this compound).[18][19]

Causality Behind Experimental Choices:

-

Reagent Formation: The amine and formaldehyde first react to form an electrophilic iminium ion (Eschenmoser's salt precursor) in situ.[18][20]

-

Solvent/Acid: The reaction is often carried out in a protic solvent like acetic acid, which facilitates the formation of the iminium ion.

-

Significance: The product, a "Mannich base," is a valuable synthetic intermediate. For instance, gramine (3-(dimethylaminomethyl)indole) can be used as a precursor for tryptophan synthesis. The aminomethyl group is an excellent leaving group in the presence of a nucleophile, allowing for further C3 functionalization.[5]

Experimental Protocol: Synthesis of 1-((2-Bromo-1H-indol-3-yl)methyl)pyrrolidine

-

Preparation: In a round-bottom flask, combine pyrrolidine (1.2 eq) and aqueous formaldehyde (37%, 1.2 eq) in glacial acetic acid. Cool the mixture to 0-5 °C.

-

Substrate Addition: Add this compound (1.0 eq) portion-wise to the stirred solution, maintaining the cool temperature.

-

Reaction: Allow the mixture to stir at room temperature overnight (12-18 hours). Monitor completion by TLC.

-

Workup: Pour the reaction mixture into a beaker of ice water and basify to pH > 10 with a cold NaOH solution.

-

Extraction: Extract the resulting suspension with ethyl acetate or ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the desired Mannich base.

Caption: General workflow for the Mannich reaction.

Conclusion

This compound stands as a cornerstone intermediate for synthetic and medicinal chemists. Its predictable C3-regioselectivity in electrophilic aromatic substitution reactions allows for the reliable installation of a wide range of functional groups, including formyl, acyl, and aminomethyl moieties. Each of these transformations provides a gateway to novel chemical entities. The true synthetic power of these products is realized when the C2-bromo substituent is leveraged in subsequent metal-catalyzed cross-coupling reactions, enabling the construction of highly complex and diverse molecular architectures. This guide provides the foundational principles and practical methodologies to empower researchers in the rational design and synthesis of next-generation indole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemtube3d.com [chemtube3d.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. 傅-克酰基化反应 [sigmaaldrich.cn]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mannich reaction - Wikipedia [en.wikipedia.org]

- 19. Mannich Reaction [organic-chemistry.org]

- 20. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

The 2-Bromoindole Scaffold: A Privileged Motif in Chemical Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its versatile role in the development of therapeutic agents. The strategic introduction of a bromine atom at the 2-position of this scaffold gives rise to the 2-bromoindole motif, a privileged structure with a distinct and potent biological activity profile. This technical guide provides a comprehensive exploration of the biological significance of the 2-bromoindole scaffold, delving into its natural origins, multifaceted mechanisms of action, and its burgeoning applications in drug discovery. We will dissect its roles in anticancer, antimicrobial, and quorum sensing inhibition, supported by detailed experimental protocols, quantitative data, and insightful visualizations to empower researchers in their quest for novel therapeutics.

The Genesis of a Privileged Scaffold: 2-Bromoindoles in Nature and Synthesis

The 2-bromoindole scaffold, while less common in terrestrial organisms, is a recurring motif in the chemical arsenals of marine life.[1] Marine invertebrates, such as sponges and tunicates, are particularly rich sources of halogenated indole alkaloids, where the bromine atom is often crucial for their potent biological effects.[1][2] The unique marine environment, with its high concentration of bromide, has driven the evolution of enzymatic pathways capable of incorporating this halogen into complex organic molecules.

Isolation of 2-Bromoindole-Containing Natural Products

The isolation of these precious marine metabolites requires a meticulous and systematic approach to navigate the complex mixtures of natural extracts. The following protocol outlines a general workflow for the isolation of 2-bromoindole alkaloids from a marine sponge, emphasizing the rationale behind each step.

Experimental Protocol: Isolation of a Hypothetical 2-Bromoindole Alkaloid from a Marine Sponge

| Step | Procedure | Rationale & Expert Insights |

| 1. Sample Preparation | Immediately freeze-dry (lyophilize) the collected sponge tissue. Grind the lyophilized tissue into a fine powder. | Lyophilization preserves the chemical integrity of the metabolites by preventing enzymatic degradation. A fine powder maximizes the surface area for efficient solvent extraction. |

| 2. Extraction | Macerate the powdered sponge (100 g) with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (3 x 500 mL) at room temperature for 24 hours per extraction. | The DCM:MeOH solvent system is a common choice for extracting a broad range of metabolites with varying polarities. DCM effectively extracts nonpolar compounds, while MeOH extracts more polar ones. |

| 3. Solvent Partitioning | Concentrate the combined extracts under reduced pressure. Partition the resulting crude extract between n-hexane and 90% aqueous MeOH. | This step separates highly nonpolar lipids and pigments (in the n-hexane layer) from the more polar alkaloids (in the aqueous MeOH layer), simplifying the subsequent purification process. |

| 4. Solid-Phase Extraction (SPE) | Subject the aqueous MeOH fraction to reversed-phase SPE (e.g., C18 cartridge). Elute with a stepwise gradient of decreasingly polar solvents (e.g., water, 20% MeOH, 40% MeOH, 60% MeOH, 80% MeOH, 100% MeOH). | SPE provides a preliminary fractionation based on polarity, enriching the fractions with the compounds of interest and removing interfering substances. |

| 5. High-Performance Liquid Chromatography (HPLC) | Purify the bioactive fractions from SPE using reversed-phase HPLC with a suitable column (e.g., C18) and a gradient elution of acetonitrile and water, often with a trifluoroacetic acid (TFA) modifier. | HPLC is a high-resolution separation technique essential for isolating pure compounds. TFA is added to improve peak shape and resolution by ion-pairing with basic functional groups. |

| 6. Structure Elucidation | Characterize the purified compound using a combination of spectroscopic techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC), and X-ray crystallography if suitable crystals can be obtained. | These analytical methods provide detailed information about the molecular weight, elemental composition, and three-dimensional structure of the isolated natural product. |

Diagram: Generalized Workflow for Natural Product Isolation

Caption: A typical workflow for the isolation of 2-bromoindole natural products.

Synthetic Accessibility: Building the 2-Bromoindole Core

The scarcity of natural sources and the desire for structural analogs have spurred the development of efficient synthetic routes to the 2-bromoindole scaffold. The Vilsmeier-Haack and Suzuki coupling reactions are two powerful tools in the synthetic chemist's arsenal for constructing and functionalizing this privileged motif.

Experimental Protocol: Synthesis of 2-Bromo-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of 2-bromoindole at the C3 position, a common precursor for further derivatization.[3][4][5]

| Step | Procedure | Rationale & Expert Insights |

| 1. Vilsmeier Reagent Formation | In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to anhydrous N,N-dimethylformamide (DMF) (10 eq) at 0 °C with stirring. | The reaction of POCl₃ and DMF forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, in situ. Anhydrous conditions are crucial to prevent quenching of the reagent. |

| 2. Reaction with 2-Bromoindole | Dissolve 2-bromoindole (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. | The electron-rich indole ring undergoes electrophilic substitution, with the C3 position being the most reactive site for formylation. |

| 3. Workup | Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium carbonate until the pH is ~8-9. | This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction mixture. |

| 4. Isolation and Purification | Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound-3-carbaldehyde. | Recrystallization is a cost-effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield. |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromoindole

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents at the 2-position of the indole ring.[6][7][8][9]

| Step | Procedure | Rationale & Expert Insights |

| 1. Reaction Setup | In an oven-dried Schlenk flask, combine 2-bromoindole (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq). | The choice of catalyst and base is critical for reaction efficiency. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. The base is required to activate the boronic acid for transmetalation. |

| 2. Solvent and Degassing | Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes. | The solvent system must be able to dissolve all reactants. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst. |

| 3. Reaction | Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | The reaction time will vary depending on the reactivity of the substrates. |

| 4. Workup and Purification | After the reaction is complete, cool the mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. | The workup procedure removes the inorganic salts and the catalyst. Column chromatography is used to isolate the pure coupled product. |

Diagram: Key Synthetic Transformations of the 2-Bromoindole Scaffold

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Suzuki-Miyaura Cross-Coupling of 2-bromo-1H-indole with Arylboronic Acids

Introduction: The Strategic Importance of 2-Aryl-1H-Indoles

The 2-aryl-1H-indole scaffold is a privileged structural motif, forming the core of numerous pharmacologically active compounds and advanced functional materials.[1][2] Its prevalence in molecules targeting a wide array of biological targets, including protein kinases and apoptosis-regulating proteins, underscores the critical need for efficient and robust synthetic methodologies for its construction.[3] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a direct pathway to these valuable compounds from readily available precursors.[4][5][6]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling between 2-bromo-1H-indole and various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, present a field-proven, step-by-step protocol, and offer a detailed guide to reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for rational optimization and troubleshooting. The three key steps are oxidative addition, transmetalation, and reductive elimination.[5][7]

-

Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[7] For this compound, this step is generally efficient.

-

Transmetalation : This is often the rate-determining step and involves the transfer of the aryl group from the boron atom to the palladium center. Crucially, the organoborane reagent must be activated by a base.[8] The base reacts with the arylboronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[7]

-

Reductive Elimination : In the final step, the two organic ligands—the indole and the newly transferred aryl group—couple together, forming the desired C-C bond of the 2-aryl-1H-indole product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

References

- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Amino-1H-indoles

The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The introduction of a nitrogen substituent at the C-2 position of the indole scaffold unlocks access to a rich chemical space of novel molecular architectures with significant therapeutic potential. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of these crucial C-N bonds, offering a significant improvement over classical methods which often suffer from harsh reaction conditions and limited substrate scope.[1][2] This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful Buchwald-Hartwig amination of 2-bromo-1H-indole.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3] Understanding this mechanism is crucial for rational optimization of reaction conditions.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the oxidative addition of the this compound to a low-valent palladium(0) complex, forming a Pd(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, yielding a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

Key Reaction Parameters for the Amination of this compound

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent.

The Palladium Precursor and Ligand System: A Synergistic Partnership

The choice of the palladium source and, more critically, the phosphine ligand is paramount for achieving high catalytic activity and selectivity.

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts.[4] Precatalysts, such as those developed by the Buchwald group, are often preferred as they can lead to more consistent formation of the active catalytic species.

-

Ligands: For electron-rich and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the crucial oxidative addition and reductive elimination steps while minimizing side reactions.[1]

-

Bulky Biarylphosphines: Ligands such as XPhos , DavePhos , and RuPhos have demonstrated considerable success in the amination of N-H containing heterocycles.[5] DavePhos, in particular, has been noted as a good choice for indole substrates.[5]

-

Bidentate Ligands: While often effective, some bidentate ligands can be less suitable for challenging substrates. However, ligands like BINAP have been successfully employed in certain cases.[1]

-

The Role of the Base: More Than Just a Proton Scavenger

The base plays a critical role in the catalytic cycle by facilitating the deprotonation of the amine coordinated to the palladium center. The choice of base can significantly impact the reaction rate and substrate compatibility.

-

Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly employed bases and are often necessary for the amination of less reactive aryl bromides.[2][5] For unprotected this compound, a strong base is typically required.

-

Weaker Bases: For substrates containing base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be utilized, although this may necessitate higher reaction temperatures or longer reaction times.[5]

Solvent Selection: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reagents and catalyst system while remaining inert to the reaction conditions.

-

Aprotic Polar Solvents: Toluene, dioxane, and THF are the most common solvents for Buchwald-Hartwig aminations.[5]

-

Ethereal Solvents: Dioxane and THF are frequently used and can be particularly effective for certain substrate combinations.

The N-H Proton: To Protect or Not to Protect?

A key consideration for the amination of this compound is the presence of the acidic N-H proton. This proton can potentially coordinate to the palladium catalyst or react with the base, leading to complications.

-

Unprotected Approach: It is often possible, and indeed more atom-economical, to perform the amination on the unprotected this compound. This typically requires the use of a strong base, such as LHMDS or an excess of NaOtBu, to deprotonate both the amine nucleophile and the indole nitrogen.[6]

-

N-Protection Strategy: In cases where the unprotected substrate leads to low yields or complex reaction mixtures, protection of the indole nitrogen can be a viable strategy. Common protecting groups for indoles include:

-

Sulfonyl Groups: Tosyl (Ts) or benzenesulfonyl (Bs) groups are robust and can be readily installed and removed.

-

Carbamates: tert-Butoxycarbonyl (Boc) is a widely used protecting group that is stable to many reaction conditions and easily removed under acidic conditions.

-

Simple Alkyl Groups: A methyl or benzyl group can also be used, though their removal may require harsher conditions.

-

The decision to use a protecting group should be made based on the specific amine being coupled and the overall synthetic strategy. For simple, robust amines, the unprotected route is often preferred. For more complex or sensitive amines, an N-protection strategy may provide a more reliable outcome.

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Amination of Unprotected this compound

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, DavePhos)

-

Base (e.g., NaOtBu, LHMDS)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (typically 1-5 mol%), the phosphine ligand (typically 1.2-1.5 times the moles of palladium), and the base (typically 1.4-2.2 equiv).

-

Seal the flask with a septum and evacuate and backfill with argon three times.

-

Under a positive pressure of argon, add the anhydrous solvent via syringe.

-

Add the amine (typically 1.1-1.5 equiv) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Amination of this compound

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Procedure:

-

In a microwave-safe vial, combine this compound (1.0 equiv), the palladium precursor (2-5 mol%), the phosphine ligand (1.2-1.5 times the moles of palladium), the base (1.4-2.2 equiv), and the amine (1.1-1.5 equiv).

-

Add the anhydrous solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

-

After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of this compound with various amines. Note that these are starting points and optimization may be required.

| Amine Type | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary Alkylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 70-90 |

| Secondary Alkylamine | Pd₂(dba)₃ (1.5) | DavePhos (3.6) | LHMDS (2.0) | THF | 80 | 8-16 | 75-95 |

| Primary Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | 65-85 |

| Secondary Aniline | Pd₂(dba)₃ (2) | RuPhos (4.8) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 60-80 |

Troubleshooting and Side Reactions

Even with optimized protocols, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

-

Hydrodehalogenation: The replacement of the bromine atom with a hydrogen is a common side reaction, particularly with primary amines.[2] This can often be minimized by using bulkier phosphine ligands and carefully controlling the reaction temperature.

-

Homocoupling of the Amine: This can occur, especially with primary amines, leading to the formation of diarylamines. Using a slight excess of the bromoindole can sometimes suppress this side reaction.

-

C-3 Arylation/Amination: While the C-2 position is generally more reactive in Buchwald-Hartwig amination, competitive reaction at the C-3 position can occur, especially with unprotected indoles. Careful selection of the ligand and reaction conditions can often control the regioselectivity.

-

Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand, or switching to a stronger base. Degassing the solvent thoroughly to remove oxygen is also crucial.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of 2-amino-1H-indole derivatives. By carefully considering the interplay between the palladium precursor, ligand, base, and solvent, researchers can effectively construct a wide range of C-N bonds at the C-2 position of the indole core. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful transformation in the pursuit of novel therapeutics and functional materials.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Heck Reaction of 2-Bromo-1H-indole

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted olefins.[1] This reaction is of paramount importance for the functionalization of heterocyclic scaffolds, particularly the indole nucleus, which is a privileged structure in a vast array of pharmaceuticals and natural products. This guide provides a detailed examination of the Heck reaction conditions specifically tailored for 2-bromo-1H-indole. We will explore the mechanistic underpinnings, dissect the critical roles of catalysts, ligands, bases, and solvents, and present actionable, step-by-step protocols for researchers in synthetic chemistry and drug development.

Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[2][3] For this compound, the cycle involves four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a square planar Pd(II) complex. This is often the rate-limiting step for aryl bromides.[1][2]

-

Olefin Coordination & Migratory Insertion: The alkene coordinates to the palladium center. Subsequently, the indole group migrates to one of the olefinic carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl Pd(II) intermediate.[2][4]

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final substituted alkene product and a palladium-hydride species. This step establishes the stereochemistry of the new double bond, which is typically trans.[2][3][5]

-

Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrobromic acid (HBr) and facilitate the reductive elimination of HX from the palladium-hydride complex. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2][3]

For indole substrates, a key consideration is the potential for the indole nitrogen to coordinate with the palladium center, which can sometimes inhibit or "poison" the catalyst.[6] Ensuring high-purity starting materials and carefully selecting ligands can mitigate this effect.

Figure 1: The catalytic cycle for the Heck reaction of this compound.

Optimizing Reaction Parameters: A Guide to Component Selection

The success of the Heck reaction hinges on the judicious selection of its components. Each element plays a distinct role, and the optimal combination depends on the specific alkene coupling partner and desired reaction efficiency.

Palladium Precatalyst

The precatalyst is the source of the active Pd(0) species. While Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, they are often air-sensitive. More commonly, stable Pd(II) salts are used, which are reduced in situ to Pd(0).

-

Palladium(II) Acetate (Pd(OAc)₂): This is the most common and versatile precatalyst. It is air-stable, relatively inexpensive, and efficiently reduced to Pd(0) in the presence of phosphine ligands or amine bases.[2]

-

Palladium(II) Chloride (PdCl₂): Another viable, though sometimes less soluble, Pd(II) source.

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source, often used in combination with specific ligands for challenging transformations.

Expert Insight: For general screening and optimization with this compound, Pd(OAc)₂ is the recommended starting point due to its high reactivity, stability, and broad compatibility.

Ligands: The Catalyst's Control System

Ligands are critical for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity and selectivity.[6]

-

Monodentate Phosphines: Triphenylphosphine (PPh₃) is the classic ligand for the Heck reaction.[1] For electron-rich heteroaryl bromides like 2-bromoindole, slightly more electron-donating and bulkier ligands like tri(o-tolyl)phosphine (P(o-tol)₃) can enhance the rate of oxidative addition.

-

Biaryl Phosphines & N-Heterocyclic Carbenes (NHCs): For particularly challenging couplings, bulky, electron-rich ligands such as SPhos, XPhos, or NHC ligands (e.g., IPr, IMes) can dramatically improve catalyst performance and allow for lower catalyst loadings.[7][8]

-

Ligandless Conditions: In some cases, particularly with highly polar aprotic solvents like DMF or NMP and under microwave irradiation, the Heck reaction can proceed efficiently without an added phosphine ligand.[9][10] This simplifies purification but increases the risk of catalyst decomposition. Anionic palladium species are thought to be key intermediates in these reactions.[9][11]

Expert Insight: Start with PPh₃ (2-4 mol% relative to Pd). If reactivity is low, consider switching to a bulkier phosphine like P(o-tol)₃ or a biaryl phosphine ligand.

The Essential Role of the Base

A stoichiometric amount of base is required to accept the proton during the final catalyst regeneration step.[2][12] The choice of base is often linked to the solvent and temperature.

-

Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are commonly used, especially in polar aprotic solvents at high temperatures.[1][12] K₂CO₃ is a robust and cost-effective choice.

-

Organic Amine Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are classic choices, particularly in solvents like acetonitrile or when running the reaction neat.[1]

Expert Insight: For reactions in DMF or DMAc, K₂CO₃ is a reliable first choice. For reactions in acetonitrile, Et₃N is standard.

Solvents, Temperature, and Technology

The reaction medium and energy input are critical for success.

-

Solvents: High-boiling polar aprotic solvents are the standard for Heck reactions involving aryl bromides. DMF , DMAc , NMP , and acetonitrile are excellent choices as they effectively solvate the palladium complexes.[12] For green chemistry applications, aqueous systems using water-soluble ligands have also been developed.[13]

-

Temperature: Thermal energy is typically required to drive the reaction, with temperatures ranging from 80 °C to 140 °C .[8] The specific temperature depends on the reactivity of the alkene and the stability of the catalytic system.

-

Microwave Irradiation: This technology is a powerful tool for accelerating the Heck reaction.[14][15] Microwave heating can reduce reaction times from many hours to mere minutes, often leading to cleaner reactions and higher yields by minimizing thermal decomposition pathways.[10][16]

Summary of Recommended Conditions

The following table summarizes starting points for the Heck coupling of this compound with common alkenes like acrylates and styrenes.

| Component | Conventional Heating | Microwave-Assisted | Rationale & Comments |

| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | The primary substrate. Ensure high purity. |

| Alkene | Acrylate or Styrene (1.2-1.5 eq) | Acrylate or Styrene (1.2-1.5 eq) | A slight excess of the alkene drives the reaction to completion. |

| Pd Precatalyst | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ (1-5 mol%) | A robust and reliable palladium source. |

| Ligand | PPh₃ or P(o-tol)₃ (2-10 mol%) | Often Ligandless or PPh₃ (2-10 mol%) | Ligands stabilize the catalyst. Ligandless is feasible with MW. |

| Base | K₂CO₃ or Et₃N (2.0-3.0 eq) | K₂CO₃ or NaOAc (2.0-3.0 eq) | Essential for catalyst turnover. Choice depends on solvent. |

| Solvent | DMF, DMAc, or MeCN | DMF or DMAc | High-boiling polar aprotic solvents are preferred. |

| Temperature | 80 - 120 °C | 100 - 150 °C | Higher temperatures are needed for the less reactive bromide. |

| Time | 4 - 24 hours | 10 - 45 minutes | Monitor by TLC/LC-MS. MW offers significant time savings. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst and ligands.

Figure 2: General workflow for performing the Heck reaction.

Protocol 1: Classical Heck Coupling with Ethyl Acrylate

This protocol describes a standard method using conventional heating.

Materials:

-

This compound (e.g., 196 mg, 1.0 mmol)

-

Ethyl acrylate (e.g., 165 µL, 1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 4.5 mg, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (e.g., 21 mg, 0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃) (e.g., 276 mg, 2.0 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous DMF (previously degassed by sparging with argon for 20 minutes) via syringe.

-

Add the ethyl acrylate via syringe and begin vigorous stirring.

-

Heat the reaction mixture to 100 °C in an oil bath.

-

Maintain the temperature and stirring for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired product, (E)-ethyl 3-(1H-indol-2-yl)acrylate.

Protocol 2: Microwave-Assisted Ligandless Heck Coupling with Styrene

This protocol offers a rapid, ligand-free alternative suitable for many substrates.

Materials:

-

This compound (e.g., 98 mg, 0.5 mmol)

-

Styrene (e.g., 75 µL, 0.65 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 5.6 mg, 0.025 mmol, 5 mol%)

-

Sodium acetate (NaOAc) (e.g., 82 mg, 1.0 mmol)

-

N,N-Dimethylacetamide (DMAc), anhydrous (2 mL)

Procedure:

-

To a 5 mL microwave reaction vial equipped with a small magnetic stir bar, add this compound, Pd(OAc)₂, and NaOAc.

-

Add anhydrous DMAc followed by styrene.

-

Seal the vial with a crimp cap.

-

Place the vial in the cavity of a microwave reactor.

-

Heat the reaction mixture to 140 °C and hold for 20 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature using compressed air.

-

Open the vial and transfer the contents to a separatory funnel, diluting with ethyl acetate (15 mL) and water (15 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography to yield the product, (E)-2-styryl-1H-indole.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Impure reagents/solvents. 3. Insufficient temperature. 4. Catalyst poisoning by indole.[6] | 1. Use fresh Pd(OAc)₂ and ensure inert atmosphere. 2. Use anhydrous, degassed solvents and purified starting materials. 3. Increase temperature in 10 °C increments. 4. Consider N-protection of the indole if the problem persists. |

| Formation of Palladium Black | Catalyst aggregation and decomposition.[6] | 1. Increase ligand-to-palladium ratio (e.g., PPh₃:Pd from 4:1 to 8:1). 2. Ensure the reaction is well-stirred and avoid excessive temperatures. 3. Use high-purity, degassed solvents to remove oxygen.[6] |

| Product Isomerization | Reversible β-hydride elimination/re-addition. | 1. Lower reaction temperature if possible. 2. Minimize reaction time once the starting material is consumed. |

Conclusion

The Heck reaction of this compound is a robust and highly versatile method for synthesizing valuable 2-vinylindole derivatives. Success relies on a systematic approach to optimizing the interplay between the palladium source, ligand, base, and solvent system. While classical thermal methods are effective, microwave-assisted protocols offer a significant acceleration in reaction rates and can enable ligand-free conditions, providing a more efficient and sustainable synthetic route. By understanding the mechanistic principles and key parameters outlined in this guide, researchers can effectively troubleshoot and apply this powerful transformation in their synthetic endeavors.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. odinity.com [odinity.com]

- 6. benchchem.com [benchchem.com]

- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 10. researchgate.net [researchgate.net]

- 11. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Microwave promoted Heck reactions using an oligo(ethylene glycol)-bound SCS palladacycle under thermomorphic conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-indole

Abstract

The indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. Functionalization at the C2-position is a critical strategy for modulating the biological activity of these compounds. Palladium-catalyzed cross-coupling reactions have emerged as the premier method for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, offering unparalleled efficiency, scope, and functional group tolerance. This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 2-bromo-1H-indole. It addresses the critical role of N-protection, provides step-by-step experimental procedures, and offers insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C2-Functionalized Indoles

The indole nucleus is a cornerstone of modern pharmacology. The ability to precisely install diverse substituents at the 2-position of the indole ring allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Traditional methods for C2-functionalization often lack generality or require harsh conditions. In contrast, palladium-catalyzed cross-coupling reactions provide a mild and robust platform for introducing aryl, heteroaryl, alkyl, alkynyl, and amino moieties, thereby enabling access to vast chemical libraries for drug discovery programs.[1]

This document serves as a practical guide, grounded in established literature, to empower researchers to effectively implement these powerful transformations. We will delve into the mechanistic underpinnings of each reaction, the rationale behind the selection of catalysts, ligands, and bases, and the critical considerations for substrate protection.

The Gatekeeper: The Imperative of Indole N-H Protection

The acidic N-H proton of the indole ring (pKa ≈ 17) presents a significant challenge in cross-coupling chemistry. In the presence of the strong bases required for many coupling reactions, the unprotected indole nitrogen can be deprotonated. This N-anion can then coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.[2] Furthermore, the unprotected N-H can interfere with the catalytic cycle in other ways, such as promoting side reactions or altering the electronic properties of the substrate.[3]

Therefore, protection of the indole nitrogen is not merely recommended; it is often essential for achieving high yields and clean conversions. The choice of protecting group is dictated by its stability to the coupling conditions and the ease of its removal post-transformation.

-

Electron-withdrawing groups like tosyl (Ts) and tert-butyloxycarbonyl (Boc) are most common. They decrease the electron density of the indole ring, enhancing its stability and often improving reactivity in the oxidative addition step.[4][5]

-

Bulky groups like 2-(trimethylsilyl)ethoxymethyl (SEM) can also be effective.

Protocol 2.1: General Procedure for N-Tosylation of this compound

This protocol is adapted from standard procedures for indole N-protection.[6]

-

Preparation: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.). Dissolve in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

-

Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution should become homogeneous as the sodium salt of the indole forms.

-

Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude N-tosyl-2-bromo-1H-indole by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2.2: General Procedure for N-Boc Protection of this compound

This protocol uses di-tert-butyl dicarbonate for protection.[7]

-

Preparation: To a flask, add this compound (1.0 equiv.), di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.), and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

-

Solvent: Dissolve the solids in a suitable solvent such as THF, acetonitrile, or dichloromethane (approx. 0.2 M).

-

Reaction: Stir the solution at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, coupling an organohalide with a boronic acid or ester.[8] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[9][10]

Mechanism and Key Components

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 2-bromoindole. This is often the rate-limiting step.[8]

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[11]

-

Reductive Elimination: The two organic fragments are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.[11]

// Invisible edge for layout edge [style=invis]; oa_complex -> boronate; } caption [label="Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.", shape=plaintext, fontsize=10];

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point for the coupling of N-protected 2-bromoindole with an arylboronic acid.[2][12]

| Component | Role | Typical Reagents | Typical Loading |

| Substrate | Electrophile | N-Ts- or N-Boc-2-bromo-1H-indole | 1.0 equiv. |

| Coupling Partner | Nucleophile | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equiv. |

| Palladium Source | Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1 - 5 mol% |

| Ligand | Stabilizer/Activator | SPhos, XPhos, PPh₃, RuPhos | 1.1 - 2.2 x Pd loading |

| Base | Boronate Activation | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equiv. |

| Solvent | Medium | Dioxane/H₂O, Toluene, DMF | 0.1 - 0.2 M |

Experimental Procedure:

-

Setup: To a flame-dried Schlenk flask or microwave vial, add N-protected this compound (1.0 equiv.), the boronic acid (1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4.4 mol%).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe to achieve a final concentration of ~0.1 M with respect to the bromoindole.

-

Heating: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds by coupling aryl halides with amines.[1][13] This method has largely replaced harsher classical techniques and is indispensable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.

Mechanism and Key Components

Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle.[1][14]

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the 2-bromoindole.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a strong base deprotonates the amine to form a palladium amido complex.

-

Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the 2-aminoindole product and regenerating the Pd(0) catalyst.

// Invisible edge for layout edge [style=invis]; oa_complex -> amine; } caption [label="Fig. 2: Simplified Buchwald-Hartwig Catalytic Cycle.", shape=plaintext, fontsize=10];

Recommended Protocol: Buchwald-Hartwig Amination

The choice of ligand is critical in Buchwald-Hartwig aminations, with bulky, electron-rich phosphines often giving the best results.[15][16]

| Component | Role | Typical Reagents | Typical Loading |

| Substrate | Electrophile | N-Ts- or N-Boc-2-bromo-1H-indole | 1.0 equiv. |

| Coupling Partner | Nucleophile | Primary or Secondary Amine | 1.1 - 1.5 equiv. |

| Palladium Source | Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% |

| Ligand | Key for Reactivity | XPhos, RuPhos, BrettPhos, BINAP | 1.1 - 2.2 x Pd loading |

| Base | Amine Deprotonation | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | 1.5 - 2.5 equiv. |

| Solvent | Medium | Toluene, Dioxane, THF | 0.1 - 0.2 M |

Experimental Procedure:

-

Setup: In a glovebox, charge an oven-dried vial or Schlenk tube with the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).

-

Reagent Addition: Add the N-protected this compound (1.0 equiv.). If the amine is a solid, add it at this stage. Seal the vessel.

-

Solvent/Amine Addition: Remove the vessel from the glovebox. Add anhydrous, degassed solvent (e.g., Toluene) via syringe. If the amine (1.2 equiv.) is a liquid, add it now via syringe.

-

Heating: Place the reaction mixture in a preheated oil bath at 90-110 °C.

-

Monitoring: Stir vigorously and monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool to room temperature and dilute with ethyl acetate. Filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

C-C Triple Bond Formation: The Sonogashira Coupling

The Sonogashira coupling provides a direct route to 2-alkynylindoles by reacting 2-bromoindole with a terminal alkyne.[16][17] This reaction typically employs a dual catalytic system of palladium and copper(I).[18]

Mechanism and Key Components

The reaction involves two interconnected catalytic cycles.[19][20]

-

Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of the 2-bromoindole to a Pd(0) species.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the arylpalladium(II) complex. The final step is reductive elimination from the palladium center to afford the 2-alkynylindole product.[17]

// Invisible edge for layout edge [style=invis]; oa_complex -> cu_acetylide; } caption [label="Fig. 3: Simplified Sonogashira Catalytic Cycle.", shape=plaintext, fontsize=10];

Recommended Protocol: Sonogashira Coupling

Copper-free conditions have also been developed, which can be advantageous for preventing alkyne homocoupling (Glaser coupling).[10] The following is a standard copper-co-catalyzed protocol.[21]